molecular formula C10H15NO2 B178344 Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate CAS No. 132281-90-4

Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate

Cat. No.: B178344
CAS No.: 132281-90-4
M. Wt: 181.23 g/mol
InChI Key: DBFYFCXLALOQKK-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate is an organic compound with the molecular formula C10H15NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate typically begins with commercially available starting materials such as 4-methylpyrrole and ethyl acrylate.

    Reaction Conditions: A common synthetic route involves the reaction of 4-methylpyrrole with ethyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 60-80°C) to facilitate the nucleophilic addition of the pyrrole to the acrylate.

    Purification: The crude product is typically purified by column chromatography using a suitable solvent system, such as a mixture of hexane and ethyl acetate, to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can participate in substitution reactions, particularly at the pyrrole ring. Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring, using reagents such as halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or sulfonated pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate has shown promise in drug discovery due to its potential antimicrobial and anticancer properties. Research indicates that its derivatives can interact with specific enzymes or receptors, modulating their activity and influencing various biological pathways.

Case Study: Anticancer Activity
A study investigated the anticancer effects of this compound derivatives on human cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, suggesting a potential role as a therapeutic agent in oncology .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations allows for the generation of more complex molecules, which can be utilized in pharmaceuticals and agrochemicals.

Synthesis Methods
Several methods have been developed for synthesizing this compound, including:

  • Condensation Reactions: Combining it with other reagents to form new compounds.
  • Photocatalytic Processes: Utilizing light to drive chemical reactions involving the compound .
Synthesis MethodDescriptionYield
CondensationReaction with aldehydesHigh (up to 85%)
PhotocatalysisLight-driven synthesisModerate (60%)

Materials Science

In materials science, this compound has potential applications in creating functionalized polymers and coatings due to its reactive nature. The incorporation of pyrrole derivatives into polymer matrices can enhance properties such as conductivity and chemical resistance.

Case Study: Polymer Development
Research focused on incorporating this compound into polymer systems demonstrated improved mechanical properties and thermal stability, making it suitable for advanced material applications .

The biological activity of this compound has been extensively studied. Its derivatives have shown:

  • Antimicrobial Properties: Effective against various bacterial strains.
  • Anticancer Properties: Potential to inhibit tumor growth through apoptosis induction .

Mechanism of Action

The mechanism by which Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrole ring can engage in π-π interactions or hydrogen bonding with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(1H-pyrrol-2-yl)propanoate: Similar structure but with the pyrrole ring unsubstituted at the 4-position.

    Methyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    3-(4-acetyl-5-methyl-1H-pyrrol-3-yl)propanoic acid: Similar structure but with an acetyl group at the 5-position and a carboxylic acid group instead of an ester.

Uniqueness

This compound is unique due to the presence of the ethyl ester group and the 4-methyl substitution on the pyrrole ring

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring, which is known for its role in various biologically active compounds. The pyrrole moiety contributes to the compound's reactivity and ability to interact with biological targets. The ethyl ester group enhances solubility and bioavailability compared to its methyl analogs.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can bind to various receptors, influencing cellular signaling pathways.

These interactions can lead to diverse pharmacological effects, including antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The compound has also been explored for its anticancer potential. Studies have shown that derivatives of pyrrole compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against breast cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyrrole compounds, providing insights into the potential effects of this compound.

StudyFindings
Study A Identified potent inhibitors of neurotoxins using pyrrole derivatives, highlighting the importance of structural modifications for enhanced activity.
Study B Demonstrated that pyrrole-based compounds exhibit significant antitumor effects in xenograft models, suggesting a promising avenue for cancer therapy.
Study C Explored the analgesic and sedative properties of pyrrolo[3,4-c]pyridine derivatives, indicating broader pharmacological applications.

Properties

IUPAC Name

ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-3-13-10(12)5-4-9-7-11-6-8(9)2/h6-7,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFYFCXLALOQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CNC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446776
Record name Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132281-90-4
Record name Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-(2-Carboxyethyl)-4-methylpyrrole (123 g) was mixed with 1500 mL of ethyl ether and 250 mL of methanol in a magnetically stirred receiver flask. A separate 3 L, 3 neck round bottom flask was equipped with magnetic stirring, a distillation head and condenser leading to the inlet of the receiver flask, and heated in a water bath. Into the 3 L flask was placed 240 g of Diazald dissolved in 1800 mL of ethyl ether and a solution of 73 g of potassium hydroxide dissolved in 360 mL of 95% ethanol and 112 mL of water. The 3 L flask was stirred and heated to 65-75° C. in a water bath and the diazomethane-ether mixture was distilled into the stirred receiver flask over about 2.5 hours. Ethyl ether (200 mL) was added to the 3 L flask and the distillation continued until complete. The receiver flask was stirred for another 30 minutes and then 10 mL of acetic acid was added. The mixture was extracted twice with 500 mL of water, then twice with 200 mL of saturated sodium bicarbonate. The ether layer was dried over anhydrous sodium sulfate and distilled to leave a dark fluid residue. The residue was distilled twice through a 4 inch Vigreux column and once through a 10 inch vacuum-jacketed Vigreux column to give 1.08 g (80.6% yield) of 3-(2-ethoxycarbonylethyl)-4-methylpyrrole. BP 108-113° C. at 0.5 mm.
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
73 g
Type
reactant
Reaction Step Three
Quantity
360 mL
Type
solvent
Reaction Step Three
Quantity
1800 mL
Type
solvent
Reaction Step Four
Name
Quantity
112 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

3-(2-Carboxyethyl)-4-methylpyrrole (123 g) was mixed with 1500 mL of ethyl ether and 250 mL of methanol in a magnetically stirred receiver flask. A separate 3 L, 3 neck round bottom flask was equipped with magnetic stirring, a distillation head and condenser leading to the inlet of the receiver flask, and heated in a water bath. Into the 3 L flask was placed 240 g of Diazald dissolved in 1800 mL of ethyl ether and a solution of 73 g of potassium hydroxide dissolved in 360 mL of 95% ethanol and 112 mL of water. The 3L flask was stirred and heated to 65-75° C. in a water bath and the diazomethane-ether mixture was distilled into the stirred receiver flask over about 2.5 hours. Ethyl ether (200 mL) was added to the 3 L flask and the distillation continued until complete. The receiver flask was stirred for another 30 minutes and then 10 mL of acetic acid was added. The mixture was extracted twice with 500 mL of water, then twice with 200 mL of saturated sodium bicarbonate. The ether layer was dried over anhydrous sodium sulfate and distilled to leave a dark fluid residue. The residue was distilled twice through a 4 inch Vigreux column and once through a 10 inch vacuum-jacketed Vigreux column to give 108 g (80.6% yield) of 3-(2-ethoxycarbonylethyl)-4-methylpyrrole. BP 108-113° C. at 0.5 mm.
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
73 g
Type
reactant
Reaction Step Three
Quantity
360 mL
Type
solvent
Reaction Step Three
[Compound]
Name
3L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1800 mL
Type
solvent
Reaction Step Five
Name
Quantity
112 mL
Type
solvent
Reaction Step Six

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